molecular formula C21H22NO4P B4969054 N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline

N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline

Cat. No.: B4969054
M. Wt: 383.4 g/mol
InChI Key: ZWQLTOJRTVSXQA-UHFFFAOYSA-N
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Description

N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline is an organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a phosphoryl group bonded to two 3-methylphenoxy groups and a 4-methoxyaniline moiety. This compound is of interest due to its potential use in materials science, particularly in the development of advanced materials for electronic and photonic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline typically involves the reaction of 3-methylphenol with phosphoryl chloride to form bis(3-methylphenoxy)phosphoryl chloride. This intermediate is then reacted with 4-methoxyaniline under controlled conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials for electronic and photonic devices.

Mechanism of Action

The mechanism of action of N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The compound’s unique structure allows it to interact with different molecular targets, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and other fields.

Properties

IUPAC Name

N-bis(3-methylphenoxy)phosphoryl-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NO4P/c1-16-6-4-8-20(14-16)25-27(23,26-21-9-5-7-17(2)15-21)22-18-10-12-19(24-3)13-11-18/h4-15H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQLTOJRTVSXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)OC)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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